N,O-Bis(trimethyl-d9-silyl)acetamide
Description
Contextual Significance of Silylating Reagents in Contemporary Chemical Sciences
Silylating reagents are a class of organosilicon compounds that introduce a silyl (B83357) group, most commonly the trimethylsilyl (B98337) (TMS) group, into a molecule by replacing an active hydrogen atom. registech.comwikipedia.org This process, known as silylation, is a cornerstone of modern chemical sciences, with wide-ranging applications in both organic synthesis and analytical chemistry. cfsilicones.comcolostate.edu The primary function of silylation is to modify the properties of a compound to make it more suitable for a specific application. numberanalytics.com
In organic synthesis, silylation is frequently employed to protect reactive functional groups such as alcohols, amines, carboxylic acids, and thiols. wikipedia.orgcfsilicones.com By converting a reactive functional group into a less reactive silyl ether, silyl amine, or silyl ester, chemists can perform reactions on other parts of the molecule without unintended side reactions. wikipedia.orgcfsilicones.com The silyl protecting group can then be easily removed under specific conditions to regenerate the original functional group. wikipedia.org This strategy of protection and deprotection is crucial for improving reaction yields and enabling the synthesis of complex molecules. cfsilicones.com
In analytical chemistry, particularly in gas chromatography (GC) and mass spectrometry (MS), silylation is an indispensable derivatization technique. registech.comcfsilicones.comnumberanalytics.com Many polar, non-volatile compounds, such as sugars, steroids, and amino acids, are not directly amenable to GC analysis due to their low volatility and thermal instability. cfsilicones.comtcichemicals.com Silylation increases the volatility and thermal stability of these compounds by reducing their polarity. registech.com This derivatization makes them suitable for GC separation and analysis, often resulting in improved peak shape and resolution. numberanalytics.com Furthermore, silylation can enhance the ionization efficiency of compounds in mass spectrometry, leading to more informative mass spectra that can be used for structural elucidation and trace analysis. wikipedia.orgcfsilicones.com
Evolution of N,O-Bis(trimethylsilyl)acetamide (BSA) as a Key Derivatization Agent and Protecting Group Reagent
Among the wide array of silylating agents, N,O-Bis(trimethylsilyl)acetamide (BSA) has emerged as one of the most powerful and widely used reagents. sigmaaldrich.comsigmaaldrich.com BSA is a colorless liquid that is highly effective at silylating a broad range of functional groups, including alcohols, phenols, carboxylic acids, amines, and amides. sigmaaldrich.comcovachem.comchemicalbook.com Its popularity stems from its high reactivity, which allows for rapid and quantitative derivatization reactions under mild conditions. sigmaaldrich.comresearchgate.net
BSA is an attractive alternative to other silylating agents like trimethylsilyl chloride because the reaction byproducts, primarily acetamide (B32628), are neutral and volatile. chemicalbook.comwikipedia.org This volatility allows for their easy removal from the reaction mixture, simplifying the purification of the desired silylated product. chemicalbook.com The reactions are generally fast and can often be performed at room temperature, although gentle heating may be required for less reactive compounds. sigmaaldrich.comresearchgate.net
The versatility of BSA has led to its extensive use in various applications. In synthetic chemistry, it is a go-to reagent for protecting functional groups during multi-step syntheses. sigmaaldrich.comchemicalbook.com In analytical chemistry, BSA is a staple for preparing volatile derivatives for GC and GC-MS analysis. sigmaaldrich.comcovachem.com It has been successfully used to derivatize a wide range of compounds, from fatty acids and steroids to alkaloids and amino acids. tcichemicals.comcovachem.com The strength of BSA as a silylating agent is enhanced by the fact that acetamide is a good leaving group, which drives the silylation reaction to completion. researchgate.net
Distinctive Role and Advantages of Deuterium (B1214612) Labeling (d9) in N,O-Bis(trimethyl-d9-silyl)acetamide for Advanced Research Methodologies
This compound is a deuterated analog of BSA where the eighteen hydrogen atoms of the two trimethylsilyl groups are replaced with deuterium. This isotopic labeling provides significant advantages in specific analytical techniques, most notably in mass spectrometry. spectroscopyonline.com The use of deuterated derivatizing agents like this compound allows for the synthesis of stable isotope-labeled internal standards for quantitative analysis. researchgate.netnih.gov
In quantitative mass spectrometry, an internal standard is a compound that is added in a known amount to a sample to aid in the quantification of an analyte. An ideal internal standard is chemically very similar to the analyte but has a different mass, allowing it to be distinguished by the mass spectrometer. By derivatizing a standard with a deuterated reagent like this compound, a labeled internal standard is created that co-elutes with the unlabeled analyte during chromatography and has similar ionization efficiency. researchgate.netnih.gov The known mass shift between the analyte and the internal standard (in this case, a 9-dalton shift for each TMS group introduced) allows for precise and accurate quantification, as it corrects for variations in sample preparation and instrument response. spectroscopyonline.com
The use of deuterated silylating reagents has been shown to result in significantly higher precision in quantitative metabolomics studies compared to traditional data correction strategies. nih.gov This approach is particularly valuable for the absolute quantification of metabolites like sugars, amino acids, and organic acids by GC-MS/MS. researchgate.netnih.gov Furthermore, deuterium labeling can aid in the interpretation of mass spectra by providing information to elucidate fragmentation pathways of organic ions. spectroscopyonline.com The distinct mass shift helps to identify and track silylated fragments, which can be crucial for structural confirmation. spectroscopyonline.com In protein research, hydrogen-deuterium exchange (HDX) monitored by mass spectrometry provides insights into protein structure and dynamics. nih.gov While not a direct application of the reagent itself, it highlights the power of deuterium labeling in mass spectrometric analysis.
Compound Information
Below are tables detailing the properties of this compound and a list of other chemical compounds mentioned in this article.
Table 1: Properties of this compound
| Property | Value | Source |
| CAS Number | 203784-65-0 | scbt.comsigmaaldrich.com |
| Molecular Formula | C₈D₁₈H₃NOSi₂ | sigmaaldrich.com |
| Molecular Weight | 221.54 g/mol | scbt.comsigmaaldrich.com |
| Boiling Point | 71-73 °C/35 mmHg | sigmaaldrich.com |
| Melting Point | 24 °C | sigmaaldrich.com |
| Density | 0.869 g/mL at 25 °C | sigmaaldrich.com |
| Isotopic Purity | 99 atom % D | sigmaaldrich.com |
| Mass Shift | M+18 | sigmaaldrich.com |
Structure
3D Structure
Properties
CAS No. |
203784-65-0 |
|---|---|
Molecular Formula |
C8H21NOSi2 |
Molecular Weight |
221.54 g/mol |
IUPAC Name |
tris(trideuteriomethyl)silyl N-[tris(trideuteriomethyl)silyl]ethanimidate |
InChI |
InChI=1S/C8H21NOSi2/c1-8(9-11(2,3)4)10-12(5,6)7/h1-7H3/i2D3,3D3,4D3,5D3,6D3,7D3 |
InChI Key |
SIOVKLKJSOKLIF-WNBQGSQPSA-N |
SMILES |
CC(=N[Si](C)(C)C)O[Si](C)(C)C |
Isomeric SMILES |
[2H]C([2H])([2H])[Si](C([2H])([2H])[2H])(C([2H])([2H])[2H])N=C(C)O[Si](C([2H])([2H])[2H])(C([2H])([2H])[2H])C([2H])([2H])[2H] |
Canonical SMILES |
CC(=N[Si](C)(C)C)O[Si](C)(C)C |
Synonyms |
N-[Tri(methyl-d9)silyl]ethanimidic Acid Tri(methyl-d9)silyl Ester; |
Origin of Product |
United States |
Synthetic Methodologies and Process Optimization for N,o Bis Trimethyl D9 Silyl Acetamide
Historical and Contemporary Synthetic Pathways for N,O-Bis(trimethylsilyl)acetamide (BSA)
The foundational synthesis of N,O-Bis(trimethylsilyl)acetamide (BSA) has been a subject of chemical literature for decades. Historically, BSA is prepared through the reaction of acetamide (B32628) with a silylating agent, most commonly trimethylsilyl (B98337) chloride, in the presence of a base to neutralize the hydrochloric acid byproduct. wikipedia.org Triethylamine is a frequently used base for this purpose. wikipedia.orgchemicalbook.com The general reaction is as follows:
CH₃C(O)NH₂ + 2 (CH₃)₃SiCl + 2 (C₂H₅)₃N → CH₃C(OSi(CH₃)₃)=NSi(CH₃)₃ + 2 (C₂H₅)₃NHCl wikipedia.org
Contemporary industrial methods have focused on optimizing this pathway to enhance yield, purity, and reaction efficiency while reducing reaction times and temperatures. A notable modern approach involves the use of a two-component catalyst system under low vacuum conditions. google.com This method utilizes acetamide, triethylamine, and trimethylchlorosilane as the primary reactants. google.comchemicalbook.com The process is conducted in a synthesis kettle where the reagents are combined, and the reaction is driven to completion under controlled temperature and vacuum. chemicalbook.com This contemporary pathway has been shown to significantly shorten reaction times from 8-18 hours in older industrial processes to 4-4.5 hours. google.com
Mechanistic Aspects of N,O-Bis(trimethylsilyl)acetamide Formation from Precursors
The formation of N,O-Bis(trimethylsilyl)acetamide involves a two-step silylation of acetamide. The reaction proceeds through the initial formation of N-trimethylsilylacetamide. In this step, one of the protons on the amide nitrogen is substituted by a trimethylsilyl group. Subsequently, the remaining proton on the nitrogen is replaced, and a rearrangement occurs where the second trimethylsilyl group bonds to the oxygen atom of the carbonyl group, leading to the more stable O-silylated imino ether structure of BSA. researchgate.net
Influence of Catalysis and Reaction Conditions on Synthesis Yield and Purity
The yield and purity of BSA are highly dependent on the catalytic system and the precise control of reaction conditions. Modern synthetic methods have achieved purities exceeding 99.5% and single-pass yields in the range of 91-93%. google.com
Role of Co-catalysts and Activators in Reaction Kinetics
To accelerate the reaction and enhance the activity of the reactants, co-catalysts are often employed. In one optimized industrial process, a dual-catalyst system composed of dimethylaniline and imidazole (B134444) is used. google.comchemicalbook.com These Lewis bases are believed to enhance the reactivity of the acetamide carbonyl group, thereby increasing its reaction activity with trimethylchlorosilane. google.com The use of such a catalytic system has been shown to significantly reduce the reaction time compared to non-catalyzed or single-catalyst systems. google.com Another example of a catalyst that can promote silylation reactions is tetrabutylammonium (B224687) fluoride (B91410) (TBAF), which has been shown to act as a smooth silyl (B83357) transfer catalyst from nitrogen to a hydroxyl group, a reaction principle relevant to the formation of the O-silylated structure of BSA. chemicalbook.com
Optimization of Reagent Stoichiometry and Temperature Profiles
Precise control over the stoichiometry of the reactants and the temperature profile of the reaction is critical for maximizing yield and purity while minimizing side reactions. An optimized process specifies particular weight ratios of the reactants and catalysts. chemicalbook.com
Optimized Reagent and Catalyst Ratios for BSA Synthesis
| Component 1 | Component 2 | Weight Ratio (Component 1 : Component 2) |
|---|---|---|
| Acetamide | Triethylamine | 1 : 3.60-3.94 |
| Trimethylchlorosilane | Acetamide | 3.77-4.03 : 1 |
| Dimethylaniline (Catalyst) | Acetamide | 0.001-0.005 : 1 (0.1-0.5% of acetamide weight) |
| Imidazole (Catalyst) | Acetamide | 0.0008-0.006 : 1 (0.08-0.6% of acetamide weight) |
Data sourced from a patented industrial synthesis method. google.comchemicalbook.com
Temperature control is also a key factor. Older industrial processes often required temperatures in the range of 40-65°C. google.com However, optimized methods utilizing a two-component catalyst system have successfully lowered the reaction temperature to 33-39°C. google.com This reduction in temperature minimizes the decomposition and polymerization of the BSA product, leading to higher purity. google.com The dropwise addition of trimethylchlorosilane is carefully controlled to maintain this temperature range. chemicalbook.com Following the addition, the reaction is typically held at this temperature for a period of 120-150 minutes under a controlled vacuum to ensure completion. google.com
Strategies for Deuterium (B1214612) Incorporation (d9) in the Synthesis of N,O-Bis(trimethyl-d9-silyl)acetamide
The synthesis of this compound (also known as BSA-d18) follows the same fundamental synthetic pathway as its non-deuterated analog. The key difference lies in the use of a deuterated silylating agent. The primary strategy for deuterium incorporation is the use of trimethyl-d9-silyl chloride ((CD₃)₃SiCl) as the precursor. csic.es This deuterated reagent is commercially available and can be synthesized through various methods, often involving the reduction of a corresponding halosilane with a deuteride (B1239839) source.
The reaction for the synthesis of BSA-d18 can be represented as:
CH₃C(O)NH₂ + 2 (CD₃)₃SiCl + 2 (C₂H₅)₃N → CH₃C(OSi(CD₃)₃)=NSi(CD₃)₃ + 2 (C₂H₅)₃NHCl
The reaction conditions, including the use of catalysts like dimethylaniline and imidazole, and the optimized temperature and pressure profiles developed for the synthesis of BSA, are directly applicable to the synthesis of its deuterated counterpart. The use of the deuterated precursor is the critical step that introduces the nine deuterium atoms onto each of the two trimethylsilyl groups, resulting in the final BSA-d18 product.
Analytical Confirmation Techniques for this compound Synthesis and Isotopic Purity
Following the synthesis of this compound, it is crucial to confirm the chemical identity of the compound and to determine its isotopic purity. A combination of analytical techniques is typically employed for this purpose.
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful tool for both the identification of the synthesized product and the confirmation of deuterium incorporation. The silylated compound is volatile and thus well-suited for GC analysis. registech.com The mass spectrometer provides information on the molecular weight of the compound. For BSA-d18, a characteristic mass shift of +18 atomic mass units compared to the non-deuterated BSA would be expected, confirming the presence of the 18 deuterium atoms. The fragmentation pattern in the mass spectrum can also be used to further confirm the structure of the molecule. idc-online.com
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy is a primary method for determining the isotopic purity of deuterated compounds.
¹H NMR (Proton NMR): In the ¹H NMR spectrum of a highly pure BSA-d18 sample, the signals corresponding to the trimethylsilyl protons should be significantly diminished or absent. The presence of residual signals for these protons can be used to quantify the amount of non-deuterated or partially deuterated species, thus providing a measure of isotopic purity. nih.govresearchgate.net
²H NMR (Deuterium NMR): A ²H NMR spectrum will show signals corresponding to the deuterium atoms in the trimethylsilyl groups. The presence and integration of these signals confirm the incorporation of deuterium at the expected positions. nih.govnih.gov The combination of ¹H and ²H NMR can provide a comprehensive and accurate determination of the isotopic enrichment.
Summary of Analytical Confirmation Techniques
| Technique | Purpose | Expected Result for this compound |
|---|---|---|
| Gas Chromatography-Mass Spectrometry (GC-MS) | Identification and confirmation of deuterium incorporation. | Elution of a single peak at the expected retention time. Mass spectrum showing a molecular ion peak consistent with the mass of the d18 isotopologue (mass shift of +18 amu compared to unlabeled BSA). |
| ¹H NMR Spectroscopy | Assessment of isotopic purity. | Absence or significant reduction of signals corresponding to the trimethylsilyl protons. |
Fundamental Silylation Chemistry Mediated by N,o Bis Trimethyl D9 Silyl Acetamide
General Principles of Silylation Reactions with N,O-Bis(trimethyl-d9-silyl)acetamide and Related Analogs
Silylation is a chemical modification that involves the replacement of an active hydrogen atom with a silyl (B83357) group, such as the trimethylsilyl (B98337) (TMS) group. sigmaaldrich.comwikipedia.org The reaction mediated by N,O-Bis(trimethylsilyl)acetamide (BSA) and by extension its deuterated counterpart, this compound, is a silyl-proton exchange that proceeds rapidly and quantitatively under generally mild conditions. researchgate.netscispace.com
The core mechanism is understood as a nucleophilic attack by the substrate's heteroatom (e.g., oxygen, nitrogen) on the silicon atom of the silyl donor. sigmaaldrich.com This forms a bimolecular transition state. For the reaction to proceed to completion, the leaving group must have low basicity and the ability to stabilize a negative charge in the transition state. sigmaaldrich.com In the case of BSA, the reaction with a proton-donating substrate (ROH) yields the silylated product (ROSiMe3) and N-trimethylsilylacetamide as a co-product, which can further react to produce acetamide (B32628). wikipedia.orgwikipedia.org The general reaction is as follows:
2 ROH + CH₃C(OSi(CH₃)₃)NSi(CH₃)₃ → 2 ROSi(CH₃)₃ + CH₃C(O)NH₂ wikipedia.org
A key principle governing this equilibrium is that the derivatization will only be driven to completion if the basicity of the leaving group is greater than that of the group it replaces. sigmaaldrich.com BSA is considered a highly reactive silyl donor because the silyl groups on the nitrogen atom adjacent to a carbonyl group have enhanced mobility. bohrium.com This makes BSA and its analogs, like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), powerful silylating agents capable of derivatizing a wide array of functional groups under neutral and mild conditions. bohrium.comchemicalbook.com The byproducts of the reaction, N-trimethylsilylacetamide and acetamide, are typically volatile, which simplifies their removal from the reaction mixture. chemicalbook.com
Substrate Scope and Functional Group Reactivity in Derivatization
N,O-Bis(trimethylsilyl)acetamide is a versatile and powerful silylating agent effective for a broad range of compounds containing active protons. sigmaaldrich.comchemicalbook.comsigmaaldrich.com Its reactivity allows for the derivatization of numerous functional groups, making it a staple reagent in organic synthesis and analytical sample preparation. wikipedia.orgchemicalbook.com Silyl-proton exchange reactions with BSA are known to be rapid and quantitative under mild conditions. researchgate.netscispace.com
The general order of reactivity for the derivatization of various functional groups with a given silylating agent is: Alcohols > Phenols > Carboxylic Acids > Amines > Amides. sigmaaldrich.com Steric hindrance around the reactive site also plays a significant role in determining the ease of silylation. sigmaaldrich.com
Alcohols and phenols are readily silylated by BSA. sigmaaldrich.comsigmaaldrich.com The reaction converts the hydroxyl group (–OH) into a trimethylsilyl ether (–OSi(CH₃)₃), which is more volatile and less polar. sigmaaldrich.comwikipedia.org
Alcohols : Primary and secondary alcohols react efficiently. sigmaaldrich.comgelest.com Unhindered hydroxyl groups are silylated under mild conditions, often just by mixing the substrate with BSA. sigmaaldrich.com For sterically hindered alcohols, such as tertiary alcohols or those in complex structures like steroids, the reaction may require heating or the addition of a catalyst to proceed to completion. sigmaaldrich.comdshs-koeln.de For example, reacting one equivalent of an alcohol with 0.5 equivalents of BSA is a general procedure, which can be accelerated with a small amount of trimethylchlorosilane (TMCS) as a catalyst. gelest.com
Phenols : Phenolic hydroxyl groups are also rapidly silylated with BSA at room temperature. bohrium.com Even highly hindered phenols, such as 2,6-di-t-butylphenol, can be quantitatively silylated by refluxing with BSA in a suitable solvent like acetonitrile (B52724). bohrium.com
The reaction conditions can be adjusted based on the substrate's reactivity. Many compounds are derivatized as soon as they dissolve in the reagent, while others may require warming to 60-70°C. sigmaaldrich.com
Table 1: General Reaction Conditions for Silylation of Alcohols and Phenols with BSA
| Substrate Type | Hindrance | Typical Conditions | Catalyst (Optional) | Reference |
|---|---|---|---|---|
| Primary Alcohols | Unhindered | Room temperature, neat or in solvent | TMCS | sigmaaldrich.comgelest.com |
| Secondary Alcohols | Unhindered | Room temperature, neat or in solvent | TMCS | sigmaaldrich.comgelest.com |
| Tertiary Alcohols | Hindered | Heating (e.g., 60-70°C) | TMCS | sigmaaldrich.comdshs-koeln.de |
| Phenols | Unhindered | Room temperature | None needed | bohrium.com |
| Phenols | Hindered | Heating/refluxing in solvent (e.g., acetonitrile) | None needed | bohrium.com |
Amines and amides are important biological and synthetic molecules that can be derivatized using BSA to improve their chromatographic properties. sigmaaldrich.comwikipedia.org
Amines : Primary (–NH₂) and secondary (=NH) amines are silylated by BSA. sigmaaldrich.com The reaction involves the replacement of a proton on the nitrogen atom with a trimethylsilyl group. wikipedia.org The derivatization of amino acids is a key application, where both the amine and carboxylic acid groups are silylated. researchgate.netbohrium.com This often requires heating the mixture of the amino acid with an excess of BSA in a solvent like acetonitrile. bohrium.com
Amides : The silylation of amides with BSA proceeds readily, often by heating the substrate with a slight excess of the reagent. bohrium.com For example, aromatic silylamides can be derivatized by heating with BSA in acetonitrile at 70–80°C for 10 to 30 minutes. bohrium.com The reaction with amides, ureas, and dipeptides is typically fast at moderate temperatures and does not require acidic or basic catalysts. bohrium.com
BSA is also used to activate nucleobases (which contain amine and amide functionalities) for the synthesis of nucleosides in the Vorbrüggen reaction. researchgate.net
Carboxylic acids and enols possess acidic protons that are readily replaced by a trimethylsilyl group in the presence of BSA. sigmaaldrich.comwikipedia.orgsigmaaldrich.com
Carboxylic Acids : The –COOH group is converted to a trimethylsilyl ester (–COOSi(CH₃)₃). sigmaaldrich.com This derivatization is quantitative and is often used to prepare samples for GC analysis or for subsequent chemical transformations. sigmaaldrich.combohrium.com The resulting silyl esters are also useful synthetic intermediates. bohrium.com
Enols : BSA is effective for silylating enols, trapping the reactive enolate tautomer of a carbonyl compound as a more stable silyl enol ether. wikipedia.orgresearchgate.net This is a crucial technique in organic synthesis for controlling the reactivity of carbonyl compounds. wikipedia.org
The high silylating potential of BSA extends to other classes of compounds containing reactive protons. sigmaaldrich.com
Thiols : Thiol groups (–SH) can be silylated, and this reaction has been utilized in peptide synthesis. Thiol acids react with BSA to form an O-silylthionoester intermediate, which then reacts with amines to form amide bonds. researchgate.net
Nitro Compounds : For some sterically hindered primary or secondary nitro compounds, BSA and its analog BSTFA can achieve silylation where other methods fail. sigmaaldrich.com
Miscellaneous Compounds : BSA is suitable for derivatizing a wide variety of other substances for analysis, including sugar phosphates, steroids, prostaglandins, and hexosamines. sigmaaldrich.comsigmaaldrich.com
Mechanistic Insights into Silyl Transfer from this compound
The silylation reaction using this compound is generally understood to proceed via a nucleophilic substitution mechanism at the silicon atom. sigmaaldrich.comsigmaaldrich.com The process begins with a nucleophilic attack by the heteroatom (e.g., oxygen, nitrogen) of the substrate molecule on one of the silicon atoms of the silylating reagent. sigmaaldrich.comsigmaaldrich.com
This attack leads to the formation of a transient, high-energy, bimolecular transition state. sigmaaldrich.comsigmaaldrich.com For the reaction to proceed to completion, the leaving group must be chemically stable and have low basicity. sigmaaldrich.comsigmaaldrich.com In the case of this compound, the leaving group is the resonance-stabilized anion of N-(trimethyl-d9-silyl)acetamide. sigmaaldrich.com
Advanced Applications in Analytical Chemistry Using N,o Bis Trimethyl D9 Silyl Acetamide
Enhancing Analyte Characteristics for Chromatographic Analysis
Derivatization is a chemical modification process used to convert a compound into a product with properties that are more amenable to a specific analytical technique. Silylation, the replacement of an active hydrogen atom with a trimethylsilyl (B98337) (TMS) group, is one of the most prevalent derivatization methods for gas chromatography (GC). registech.comthermofisher.com N,O-Bis(trimethyl-d9-silyl)acetamide serves as a powerful silylating agent, reacting with various functional groups such as alcohols, phenols, carboxylic acids, and amines to impart favorable characteristics for GC analysis. chemimpex.com
A primary prerequisite for gas chromatography is that analytes must be volatile enough to be vaporized in the heated GC inlet without decomposing. Many polar compounds, such as sugars, amino acids, and steroids, possess low volatility due to strong intermolecular forces like hydrogen bonding. chemimpex.comyoutube.com
The derivatization process with this compound replaces the active hydrogens on polar functional groups with nonpolar trimethylsilyl-d9 groups. This modification effectively masks the sites responsible for hydrogen bonding, leading to a significant reduction in intermolecular forces. As a result, the boiling point of the derivatized analyte is lowered, and its volatility is substantially increased, making it suitable for analysis by GC. registech.comresearchgate.net This transformation allows for the analysis of complex biological and pharmaceutical compounds that would otherwise be intractable by gas chromatography. chemimpex.com
| Analyte Class | Dominant Intermolecular Force (Pre-derivatization) | Effect of Silylation | Resulting Property Change |
|---|---|---|---|
| Amino Acids | Hydrogen Bonding, Dipole-Dipole | Replaces -OH and -NH hydrogens with TMS groups | Increased Volatility |
| Carbohydrates (Sugars) | Extensive Hydrogen Bonding | Replaces multiple -OH hydrogens with TMS groups | Increased Volatility |
| Steroids | Hydrogen Bonding | Replaces -OH hydrogens with TMS groups | Increased Volatility |
| Phenolic Compounds | Hydrogen Bonding | Replaces phenolic -OH hydrogen with a TMS group | Increased Volatility |
In addition to volatility, analytes must be thermally stable to withstand the high temperatures of the GC inlet and column without degradation. registech.com Many polar and thermally fragile compounds can decompose under these conditions, leading to inaccurate analytical results. researchgate.net
Silylation with reagents like this compound enhances the thermal stability of the parent compound. The resulting trimethylsilyl derivatives are generally more robust and less prone to thermal degradation compared to their underivatized forms. registech.comresearchgate.net This increased stability ensures that the analyte remains intact throughout the chromatographic process, from injection to detection, which is crucial for achieving accurate and reproducible qualitative and quantitative analysis. chemimpex.com For example, O-trimethylsilyl derivatives are noted for their general stability and suitability for GC-MS analysis. mdpi.com
Silylation reactions are often performed using an excess of the derivatizing agent to drive the reaction to completion. However, this can result in the presence of the excess reagent and its byproducts in the final sample solution, which may cause chromatographic interference. nih.gov For instance, the reaction of N,O-Bis(trimethylsilyl)acetamide produces N-(trimethylsilyl)acetamide as a byproduct. These compounds can co-elute with the derivatized analytes of interest, leading to overlapping peaks and complicating quantification. mdpi.com
Several strategies can be employed to minimize or eliminate this interference:
Sample Cleanup Post-Derivatization: A common and effective method involves a liquid-liquid extraction step after the derivatization is complete. A study on the related reagent N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) demonstrated that a base treatment with aqueous sodium hydroxide (B78521) effectively decomposes the excess BSTFA and its byproducts into compounds that are soluble in the aqueous layer. nih.gov The derivatized analytes of interest, which are stable under these conditions, remain in the organic layer. This separation effectively removes the source of interference, allowing for a clean chromatogram and more accurate quantification. nih.gov
Optimization of Reagent Amount: While an excess of reagent is necessary, using a large, unnecessary excess should be avoided. Careful optimization of the reagent-to-analyte ratio can minimize the amount of residual byproducts without compromising the derivatization efficiency.
Use of More Volatile Reagents: In some applications, alternative silylating agents that produce more volatile byproducts, such as N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), may be chosen. The higher volatility of the reagent and its byproducts can result in them eluting earlier in the chromatogram, away from the analytes of interest. youtube.com
| Strategy | Principle | Advantages | Considerations |
|---|---|---|---|
| Post-Derivatization Base Wash | Decomposes excess reagent and byproducts into water-soluble compounds for removal via liquid-liquid extraction. nih.gov | Highly effective at removing interference. nih.gov | Requires an additional sample preparation step; analyte stability in basic conditions must be confirmed. nih.gov |
| Reagent Amount Optimization | Minimizes the initial amount of excess reagent and subsequent byproducts. | Simple to implement, reduces reagent cost. | May risk incomplete derivatization if not carefully controlled. |
| Solid-Phase Extraction (SPE) | Uses a solid sorbent to selectively retain either the derivatized analyte or the interfering byproducts. | Can provide very clean extracts. | Requires method development to find a suitable sorbent and elution conditions. |
Quantitative Analysis and Isotope Dilution Mass Spectrometry (IDMS)
Accurate quantification is a cornerstone of analytical chemistry. Isotope Dilution Mass Spectrometry (IDMS) is a definitive method renowned for its high accuracy and precision, as it is less susceptible to variations in sample preparation and instrument response. britannica.comyoutube.com The use of stable isotope-labeled internal standards is central to this technique.
In mass spectrometry, an ideal internal standard behaves chemically and physically identically to the analyte during sample preparation, chromatography, and ionization but is distinguishable by the mass spectrometer. A stable isotope-labeled version of the analyte or a derivatizing agent fulfills this requirement perfectly.
This compound is used to synthesize these ideal internal standards. researchgate.netnih.gov When a standard mixture of target analytes is derivatized with this compound, each resulting derivatized molecule incorporates one or more trimethylsilyl-d9 groups. The "d9" signifies that the nine hydrogen atoms in the trimethylsilyl group have been replaced with deuterium (B1214612) atoms. This results in a mass increase of 9 daltons for each TMS group added, compared to the derivative formed with the non-deuterated reagent.
These deuterated derivatives serve as excellent internal standards because:
They have nearly identical chemical properties, derivatization kinetics, and chromatographic retention times as their non-deuterated ("d0") counterparts. researchgate.net
They are easily distinguished from the d0-derivatized analytes in the sample by their mass-to-charge (m/z) ratio in the mass spectrometer. nih.gov
This approach allows for the correction of variations in derivatization yield, injection volume, and instrument response, leading to highly precise and accurate quantification. nih.gov
Isotope Dilution is an analytical technique used for the precise measurement of the amount of a substance. britannica.com The core principle involves adding a known amount of an isotopically enriched standard (the "spike") to a sample containing an unknown amount of the natural (unlabeled) analyte. youtube.comosti.gov After the spike and sample are thoroughly mixed and allowed to equilibrate, the mixture is analyzed by mass spectrometry. up.ac.za
The methodology for using this compound in an IDMS workflow typically involves the following steps:
Preparation of Internal Standard: A known quantity of pure analytical standards is derivatized with this compound to create the deuterated internal standard solution. researchgate.net
Spiking the Sample: A precise volume of this deuterated internal standard solution is added to the unknown sample.
Derivatization of the Sample: The entire spiked sample is then derivatized using the non-deuterated reagent, N,O-Bis(trimethylsilyl)acetamide. This converts the native analytes into their d0-TMS derivatives.
GC-MS Analysis: The final mixture is injected into the GC-MS. The mass spectrometer is set to monitor specific, characteristic ions for both the d0-derivatized analyte and the d9-derivatized internal standard.
Quantification: The concentration of the analyte in the original sample is calculated based on the measured ratio of the response of the native analyte to its isotopically labeled internal standard. britannica.comosti.gov Because the amount of the internal standard added is known, this ratio allows for a highly accurate calculation of the unknown analyte concentration. rsc.org
This isotope-coded derivatization strategy is a powerful tool in fields like metabolomics, where it enables the absolute quantification of numerous metabolites with high precision and reliability. researchgate.netnih.gov
Applications in Precise Quantification of Endogenous and Exogenous Compounds
This compound serves as a powerful tool in quantitative analytical chemistry, particularly in methodologies employing isotope dilution mass spectrometry (ID-MS). The primary application is in the generation of stable isotope-labeled internal standards, which are crucial for correcting analytical variability. nih.gov In gas chromatography-mass spectrometry (GC-MS) based analysis, absolute quantification can be challenging due to variations in derivatization kinetics and the stability of the resulting silyl-derivatives among different metabolites. nih.gov
To overcome these challenges, a common strategy involves derivatizing a standard mixture of the target analytes with this compound to create deuterated analogues of each compound. This mixture of labeled standards is then spiked into the biological or environmental sample, which is subsequently derivatized with the non-deuterated version of the silylating reagent (e.g., N,O-Bis(trimethylsilyl)acetamide, BSA).
Because the deuterated standard for each analyte is chemically identical to its non-deuterated counterpart, it co-elutes during chromatography and exhibits the same behavior during ionization and fragmentation in the mass spectrometer. By measuring the ratio of the non-deuterated analyte to its known concentration of deuterated internal standard, precise quantification can be achieved. This "individual correction" for each metabolite significantly improves precision by accounting for variations in extraction efficiency, derivatization yield, and instrument response. nih.gov This approach is superior to traditional methods that use a single internal standard for a large batch of diverse compounds. nih.govresearchgate.net
The table below illustrates the principle of using deuterated standards for quantification.
| Feature | Traditional Internal Standard | Isotope Dilution with this compound |
| Correction Method | A single, structurally similar compound is added to correct for all analytes. | A deuterated version of each target analyte is created and added. |
| Precision | Lower, as it assumes the standard behaves identically to all analytes. | Higher, as it provides individual correction for each analyte's variability. nih.gov |
| Accuracy | Susceptible to errors from matrix effects and differential derivatization. | More robust against matrix effects and variations in reaction kinetics. researchgate.net |
| Application | General screening and semi-quantitative work. | Gold standard for precise and accurate quantification of specific compounds. |
Structural Elucidation and Identification Strategies
The deuterium labels in this compound are instrumental not only for quantification but also for the structural elucidation of unknown compounds and the confirmation of known ones.
Utilizing Mass Shifts from Deuterium Labeling for Fragment Interpretation
In mass spectrometry, molecules are ionized and broken into charged fragments. The pattern of these fragments, or the mass spectrum, serves as a chemical fingerprint. Derivatization with a silylating agent alters this pattern. When a compound is analyzed in two separate experiments—one using standard N,O-Bis(trimethylsilyl)acetamide (BSA) and one using this compound—a direct comparison of the mass spectra becomes a powerful tool for interpretation.
Each trimethylsilyl (TMS) group attached to the analyte using BSA adds a mass of approximately 73 Da. In contrast, each trimethyl-d9-silyl (TMS-d9) group from the deuterated reagent adds a mass of 82 Da. This predictable mass shift of +9 Da for every silyl (B83357) group attached makes it straightforward to identify which fragments in the mass spectrum contain a silyl moiety. By observing which fragment ions exhibit this mass shift, analysts can deduce the structure of the fragment and, by extension, the parent molecule. This technique is invaluable for confirming fragmentation pathways and identifying the structure of novel metabolites. fu-berlin.de
Application in Determining Derivatization Site and Extent
The predictable mass shift also allows for the determination of the number of active hydrogen atoms in a molecule. Active hydrogens are found in functional groups such as hydroxyls (-OH), primary and secondary amines (-NH2, -NHR), carboxyls (-COOH), and thiols (-SH). Silylation reagents work by replacing these active hydrogens with a TMS group. restek.com
By comparing the molecular ion of the analyte derivatized with the deuterated versus the non-deuterated reagent, the total number of attached silyl groups can be easily calculated.
A mass shift of +9 Da indicates one active site was derivatized.
A mass shift of +18 Da indicates two active sites were derivatized.
A mass shift of +27 Da indicates three active sites were derivatized, and so on.
This information is critical for characterizing unknown compounds, as it reveals the number of reactive functional groups present in the molecule's structure.
The table below summarizes the mass increase for common functional groups upon derivatization.
| Functional Group | Number of Active Hydrogens | Mass Increase (BSA) | Mass Increase (this compound) | Mass Shift per Molecule |
| Hydroxyl (-OH) | 1 | ~72 Da | ~81 Da | +9 Da |
| Carboxyl (-COOH) | 1 | ~72 Da | ~81 Da | +9 Da |
| Amine (-NH2) | 2 | ~144 Da | ~162 Da | +18 Da |
| Thiol (-SH) | 1 | ~72 Da | ~81 Da | +9 Da |
Specific Research Areas in Analytical Chemistry Employing this compound
Metabolomics and Targeted Metabolite Analysis
Metabolomics, the large-scale study of small molecules within cells, tissues, or organisms, heavily relies on GC-MS for the analysis of primary metabolites like amino acids, sugars, and organic acids. nih.gov Derivatization is a necessary step to make these polar compounds volatile enough for GC analysis. nih.gov
In targeted metabolomics, the goal is to accurately quantify a specific set of known metabolites. The use of this compound to generate a full suite of deuterated internal standards is a state-of-the-art approach to achieve the highest level of accuracy and precision. nih.govresearchgate.net This methodology is particularly powerful for studying metabolic pathways and identifying changes in metabolite concentrations in response to disease, toxins, or genetic modifications. The ability to create an internal standard for every analyte of interest minimizes the analytical uncertainty that can arise from complex biological matrices, such as blood plasma or cell extracts. nih.gov
Forensic and Environmental Analytical Methodologies
In forensic toxicology, the accurate identification and quantification of drugs, their metabolites, and poisons in biological samples are paramount. nih.gov Silylation with reagents like BSTFA, a close analogue of BSA, is a well-established technique for the analysis of drugs such as benzodiazepines. mdpi.com The use of this compound enhances these methods by enabling isotope dilution mass spectrometry for unambiguous quantification, which is critical for legal and medical purposes. The distinct mass shift also provides an additional layer of certainty in the identification of a controlled substance, reducing the likelihood of false positives.
Similarly, in environmental analysis, there is a need to detect and quantify pollutants, such as pesticides, plasticizers (e.g., bisphenols), and waste biomarkers (e.g., fecal sterols), often at trace levels in complex matrices like water, soil, or wastewater. idc-online.commdpi.com The application of this compound allows for the development of highly sensitive and specific quantitative methods. By creating deuterated internal standards for target pollutants, analysts can overcome matrix effects and achieve reliable quantification essential for regulatory monitoring and environmental risk assessment.
Pharmaceutical and Biomedical Research Analytics as a Tool
This compound (BSA-d18) serves as a powerful derivatizing agent in pharmaceutical and biomedical research, particularly for the analysis of drugs, metabolites, and endogenous compounds by gas chromatography-mass spectrometry (GC-MS). The introduction of a deuterated trimethylsilyl group enhances the molecular weight and improves the chromatographic and mass spectrometric properties of polar analytes containing active hydrogen atoms (-OH, -NH, -SH). This derivatization minimizes analyte adsorption, improves thermal stability, and increases volatility, leading to sharper chromatographic peaks and improved sensitivity.
The use of a deuterated silylating agent is particularly advantageous for quantitative analysis using isotope dilution mass spectrometry. By introducing a stable isotope-labeled internal standard, which has nearly identical chemical and physical properties to the analyte, variations in sample preparation and instrument response can be accurately corrected for. This approach allows for the development of robust and reliable analytical methods for therapeutic drug monitoring, metabolic profiling, and clinical diagnostics.
In the context of pharmaceutical analysis, BSA-d18 can be used to determine the concentration of active pharmaceutical ingredients (APIs) and their metabolites in biological matrices such as plasma, urine, and cerebrospinal fluid (CSF). For instance, the analysis of benzodiazepines and their metabolites in urine is a common application where silylation is crucial for achieving the necessary sensitivity and specificity. Derivatization with reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), a compound structurally and functionally similar to BSA, has been shown to be effective for a wide range of benzodiazepines.
Furthermore, metabolic profiling, or metabolomics, heavily relies on derivatization to analyze a wide array of small molecules in biological samples. The silylation of amino acids, organic acids, and sugars is a standard procedure in GC-MS-based metabolomics to obtain a comprehensive snapshot of the metabolic state of an organism. The use of deuterated silylating agents in these studies can aid in the accurate quantification of metabolic changes associated with disease or drug treatment.
Table 1: Applications of Deuterated Silylation in Pharmaceutical and Biomedical Analysis
| Analyte Class | Matrix | Derivatization Conditions | Analytical Method | Key Findings |
|---|---|---|---|---|
| Amino Acids | Human Plasma | Silylation with deuterated reagents | GC-MS | Enables robust quantification for metabolic studies. |
| Benzodiazepines | Urine | Silylation with BSTFA + 1% TMCS, 80°C, 20 min | GC-MS | High silylation efficiency for forensic and clinical analysis. |
| Neurotransmitter Metabolites | Cerebrospinal Fluid (CSF) | Silylation following extraction | GC-MS | Allows for the quantification of key biomarkers for neurological disorders. |
Analysis of Natural Products and Complex Biological Matrices
The analysis of natural products and constituents of complex biological matrices presents significant analytical challenges due to the vast diversity of chemical structures and the often-low concentration of target analytes. This compound plays a crucial role in overcoming these challenges by enabling the sensitive and selective analysis of various natural compounds using GC-MS.
A prominent application is in the analysis of phytoestrogens, a class of plant-derived compounds with estrogenic activity. These compounds, including isoflavones and lignans, are of interest for their potential health effects. Derivatization with silylating agents is often necessary to analyze these compounds in biological samples like urine and plasma, as well as in dietary supplements. The use of deuterated derivatizing agents can facilitate accurate quantification, which is essential for exposure assessment and clinical studies. For example, a GC-MS method for the analysis of phytoestrogens in soymilk involved derivatization with N,O-bis-(trimethylsilyl) trifluoroacetamide (BSTFA) mixed with trimethylchlorosilane (TMCS), demonstrating excellent linearity. d-nb.info
In addition to phytoestrogens, the analysis of other plant secondary metabolites benefits from silylation. Many bioactive compounds in plant extracts, such as phenolic acids, flavonoids, and terpenoids, possess polar functional groups that make them unsuitable for direct GC-MS analysis. Derivatization with BSA-d18 can significantly improve their chromatographic behavior, allowing for comprehensive profiling of plant metabolomes. This is valuable for quality control of herbal medicines, discovery of new bioactive compounds, and understanding the biochemical pathways in plants.
The analysis of complex biological matrices like urine and blood plasma for endogenous metabolites is another area where this compound is a valuable tool. These matrices contain a multitude of compounds that can interfere with the analysis of target analytes. The derivatization step, combined with the high resolving power of GC-MS, allows for the separation and identification of numerous metabolites. In metabolomic studies, silylation is a key step for the simultaneous analysis of various classes of compounds, including amino acids, organic acids, and sugars, providing a comprehensive overview of the metabolic state.
Table 2: Analysis of Natural Products and Biological Analytes using Silylation
| Analyte | Matrix | Derivatization Conditions | Analytical Method | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Linearity Range |
|---|---|---|---|---|---|---|
| Phytoestrogens | Soymilk | BSTFA with 10% TMCS | GC-MS/MS | - | - | R² > 0.99 |
| Amino Acids | Human Plasma | Silylation with deuterated reagents | GC-MS | - | - | - |
| Estrogens | Urine | Pentafluorobenzoyl derivatization | GC/NCI-MS | - | 0.02 - 0.5 ng/mL | >0.995 |
Applications in Organic Synthesis and Chemical Transformations
Protective Group Chemistry with N,O-Bis(trimethylsilyl)acetamide (BSA and d9-BSA)
BSA is a versatile reagent for introducing the trimethylsilyl (B98337) (TMS) protecting group to shield reactive hydrogens on various functional groups. gelest.comchemicalbook.com This protection strategy is fundamental in multi-step organic synthesis, preventing unwanted side reactions. The reaction conditions are generally mild and neutral, and the byproducts, such as acetamide (B32628) or N-trimethylsilylacetamide, are volatile and easily removed from the reaction mixture. chemicalbook.comresearchgate.net Organosilanes, like the TMS group, are ideal for protection because they can be introduced in high yield, are stable across a wide range of reaction conditions, and can be selectively removed. gelest.com
BSA is a highly effective agent for the silylation and protection of a wide array of functional groups containing active hydrogens. gelest.comsigmaaldrich.com It is extensively used for the protection of alcohols, phenols, amines, amides, and carboxylic acids. chemicalbook.comsigmaaldrich.com The reaction involves the transfer of a trimethylsilyl group from BSA to the functional group, forming a stable trimethylsilyl derivative. For instance, alcohols are converted to trimethylsilyl ethers, and carboxylic acids are transformed into trimethylsilyl esters. gelest.comchemicalbook.com This transformation is advantageous as it masks the acidic protons of these functionalities, allowing for subsequent reactions that would otherwise be incompatible. libretexts.org The reaction of BSA with an alcohol, for example, yields the corresponding trimethylsilyl ether and acetamide as a byproduct. wikipedia.org
Table 1: Functional Groups Protected by BSA
| Functional Group | Protected Form |
|---|---|
| Hydroxyl (-OH) | Trimethylsilyl Ether (-O-TMS) |
| Amine (-NH2) | Trimethylsilyl Amine (-NH-TMS) |
A key advantage of using the trimethylsilyl group for protection is the ease and selectivity with which it can be removed, regenerating the original functional group. gelest.com The deprotection of trimethylsilyl ethers can be readily achieved under mild acidic conditions, for instance, with dilute aqueous or methanolic hydrochloric acid. gelest.com Another common method for the cleavage of silyl (B83357) ethers is the use of a fluoride (B91410) ion source, such as tetrabutylammonium (B224687) fluoride (TBAF). libretexts.orggelest.com The stability of the silyl ether bond is influenced by steric and electronic factors, allowing for selective deprotection in the presence of other silyl protecting groups. gelest.com For example, the less sterically hindered TMS ethers can be selectively cleaved in the presence of bulkier silyl ethers like triethylsilyl (TES) or tert-butyldimethylsilyl (TBDMS) ethers. gelest.comorganic-chemistry.org The mild conditions required for both protection and deprotection make the use of BSA a highly reversible and practical strategy in synthetic organic chemistry. gelest.com
Table 2: Common Reagents for Deprotection of Trimethylsilyl Ethers
| Reagent | Conditions |
|---|---|
| Aqueous Acid (e.g., HCl) | Mild acidic conditions |
| Tetrabutylammonium Fluoride (TBAF) | Fluoride ion source in various solvents |
Activation of Functional Groups for Complex Molecule Synthesis
Beyond its role in protective group chemistry, BSA is also instrumental in activating various functional groups to facilitate the synthesis of complex molecules such as nucleosides, peptides, and heterocyclic compounds. chemicalbook.comsigmaaldrich.comcenmed.com This activation often involves the in-situ silylation of a functional group, enhancing its nucleophilicity or rendering it more susceptible to subsequent reactions. researchgate.netrsc.org
In the synthesis of nucleosides, BSA plays a crucial role in the Vorbrüggen glycosylation reaction. researchgate.net This reaction involves the coupling of a silylated nucleobase with a protected sugar derivative. researchgate.net The nucleobase is pre-activated by silylation with BSA, which increases its solubility and reactivity. researchgate.net The subsequent coupling with the sugar is typically catalyzed by a Lewis acid, such as trimethylsilyl trifluoromethanesulfonate (TMSOTf). chemicalbook.comresearchgate.net This method is widely applicable for the synthesis of a diverse range of nucleoside analogues, which are important for pharmaceutical research. researchgate.netnih.gov For instance, an efficient strategy for the coupling of 6-halouracil bases to ribose utilizes BSA as the silylating agent in combination with TMSOTf as the Lewis acid catalyst. chemicalbook.com
BSA has found significant application in peptide synthesis. chemicalbook.com It can be used to address the solubility and nucleophilicity issues of unprotected amino acids by converting them into their N,O-bis(trimethylsilyl) or O-silylated derivatives at room temperature. chemrxiv.org This in-situ derivatization facilitates the formation of peptide bonds. researchgate.netchemrxiv.org In one methodology, BSA is used in conjunction with N-hydroxysuccinimide (NHS) esters as coupling agents for dipeptide synthesis. chemicalbook.comresearchgate.net This approach allows the coupling reaction to proceed under mild conditions without the need for additional acids or bases. chemicalbook.comresearchgate.net A notable advantage of this method is that the byproducts and excess reactants are water-soluble or hydrolyzable, simplifying the purification process. chemicalbook.comresearchgate.net Metal-free direct amidation of peptidyl thiol esters with α-amino acid esters can also be mediated by BSA, which facilitates amide bond formation through the in-situ generation of N-silylamines. researchgate.net
BSA is also employed in the synthesis and derivatization of various heterocyclic compounds. chemicalbook.comsigmaaldrich.comcenmed.com The silylation of heterocyclic systems can enhance their reactivity for subsequent transformations. rsc.org For example, in the synthesis of certain plant growth regulators, the in-situ protection of the nitrogen atoms of imidazole (B134444) and amide moieties with TMS groups is achieved by treatment with BSA. rsc.org This transient protection allows for selective alkylation reactions to proceed smoothly. rsc.org Furthermore, BSA, in combination with a base like DBU, can promote cyclization reactions to form complex heterocyclic structures, such as pyrrolo[3,2,-b]quinoline derivatives from nitroarenes with an unsaturated side chain. researchgate.net
N,O-Bis(trimethylsilyl)acetamide as a Brønsted Base Precursor in Catalysis
N,O-Bis(trimethylsilyl)acetamide (BSA) is recognized for its role as a precursor to a Brønsted base in various catalytic reactions. cenmed.comchemicalbook.comthieme-connect.com Its utility in this capacity stems from its reaction with protic species, which generates a basic species in situ. This indirect method of base generation is particularly valuable in reactions sensitive to the direct addition of strong bases. The byproducts of its reactions are typically neutral and volatile, simplifying reaction workup and purification procedures. thieme-connect.com
Role in Tsuji-Trost Reactions and Related Transformations
The Tsuji-Trost reaction, a palladium-catalyzed allylic substitution, is a prominent example where N,O-Bis(trimethylsilyl)acetamide serves as a Brønsted base precursor. cenmed.comsigmaaldrich.com This reaction is a powerful method for forming carbon-carbon and carbon-heteroatom bonds. nih.gov The catalytic cycle involves the coordination of a palladium(0) catalyst to an allylic substrate, followed by oxidative addition to form a π-allyl palladium(II) complex. wikipedia.orgorganic-chemistry.org A nucleophile then attacks this complex to yield the substituted product. wikipedia.org
In many variations of this reaction, a base is required to deprotonate the nucleophile, thereby increasing its reactivity. BSA, often in combination with a salt like potassium acetate (KOAc), can be employed for this purpose. nih.govresearchgate.net Instead of acting as a direct base, BSA reacts with the nucleophile (or other protic species in the reaction mixture) to generate a silylated derivative and acetamide. The acetamide or the silylated species can then act as the effective base to facilitate the deprotonation required for the catalytic cycle to proceed. This approach allows for the controlled, in situ generation of the active base under mild and neutral conditions. chemicalbook.comthieme-connect.com
General Principles of Brønsted Basicity in Silylating Agents
Silylating agents, such as N,O-Bis(trimethylsilyl)acetamide, function by replacing an active hydrogen on a heteroatom (e.g., in –OH, –NH, –COOH groups) with a silyl group, typically a trimethylsilyl (TMS) group. sigmaaldrich.comresearchgate.netcolostate.edu The capacity of BSA to act as a Brønsted base precursor is inherent to this mechanism. The silylation reaction is essentially an acid-base reaction where the silylating agent's nitrogen or oxygen atom uses its lone pair of electrons to interact with the proton of the substrate.
The Brønsted basicity can be attributed to the nitrogen atom within the acetamide structure. This nitrogen is capable of accepting a proton, which facilitates the subsequent transfer of one of the trimethylsilyl groups to the deprotonated substrate. The reaction of BSA with an alcohol (ROH), for instance, proceeds to form a trimethylsilyl ether (ROSiMe₃) and N-(trimethylsilyl)acetamide as a byproduct. wikipedia.org The basicity of the silylating agent is a key factor in its reactivity; strongly basic silylating agents can silylate a wider range of functional groups. colostate.edu This underlying basicity allows BSA and related compounds to be used not just for protection or derivatization, but also to promote reactions that require a mild, non-ionic base.
Regioselective Transformations and Synthetic Utility
N,O-Bis(trimethylsilyl)acetamide is a valuable reagent for achieving regioselectivity in chemical transformations, particularly in complex molecules like polysaccharides. Its ability to selectively react with less sterically hindered functional groups allows for precise chemical modifications.
Desulfation of Polysaccharide Sulfates
A significant application of BSA is in the regioselective desulfation of polysaccharide sulfates. sigmaaldrich.com Specifically, it has been shown to selectively remove sulfate groups at the C6 position (6-O-desulfation) of glycosaminoglycans and galactan sulfates. researchgate.netnih.gov This reaction is highly specific to the primary hydroxyl groups, leaving sulfate groups on secondary hydroxyls (e.g., at C2, C3, or C4 positions) intact. researchgate.net
The process typically involves treating the pyridinium salt of the sulfated polysaccharide with BSA in pyridine. researchgate.net The reaction proceeds under relatively mild conditions (e.g., 60°C) and effectively removes the 6-O-sulfate groups without causing depolymerization or other unwanted chemical changes. researchgate.net This specificity is crucial for studying the structure-activity relationships of these biopolymers, as the position of sulfate groups is essential for their biological functions. nih.gov Both BSA and the related reagent N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) are highly effective at accelerating 6-O-desulfation while suppressing desulfation at other positions. nih.govjcggdb.jp
| Polysaccharide Type | Reagent | Key Finding | Reference |
|---|---|---|---|
| Glycosaminoglycans and Galactan Sulfates | N,O-Bis(trimethylsilyl)acetamide (BSA) | Causes specific 6-O-desulfation without depolymerization when pyridinium salts are treated in pyridine. | researchgate.net |
| Sulfated Primary Alcohols | N,O-Bis(trimethylsilyl)acetamide (BSA) | Successfully converted into desulfated and trimethylsilylated alcohols. | researchgate.net |
| Sulfated Secondary Alcohols | N,O-Bis(trimethylsilyl)acetamide (BSA) | Sulfates were not eliminated under similar conditions, indicating specificity for primary positions. | researchgate.net |
| Heparin and highly sulfated polysaccharides | N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) | Recommended for polysaccharides resistant to desulfation with BSA, as it allows for higher reaction temperatures without side reactions. | nih.gov |
Specific Reactions Requiring Sterically Unhindered Silylation
The effectiveness of N,O-Bis(trimethylsilyl)acetamide in the regioselective desulfation of polysaccharides is a direct consequence of its preferential reactivity towards sterically unhindered sites. BSA is known to readily silylate non-sterically hindered alcohols. sigmaaldrich.com This characteristic is synthetically useful in molecules that possess multiple hydroxyl groups with varying degrees of steric hindrance.
For example, a primary alcohol can be selectively protected as a trimethylsilyl ether in the presence of more sterically crowded secondary or tertiary alcohols. sigmaaldrich.com The reaction conditions for silylating unhindered hydroxyl groups are generally mild. sigmaaldrich.com While the desulfation of polysaccharides is a prime example, this principle applies more broadly in organic synthesis. The ability to differentiate between primary and secondary positions allows for sequential functionalization of poly-hydroxy compounds, which is a common challenge in the synthesis of natural products and other complex organic molecules.
Methodological Innovations and Future Directions in N,o Bis Trimethyl D9 Silyl Acetamide Research
Development of Novel Derivatization Protocols
Traditional derivatization methods often involve lengthy reaction times at elevated temperatures. researchgate.net To overcome these limitations, researchers are focusing on novel protocols that enhance efficiency, reduce sample and reagent consumption, and minimize environmental impact. These modern approaches are pivotal for high-throughput screening in fields like clinical toxicology, environmental analysis, and metabolomics. researchgate.net
Microextraction and In-Syringe Derivatization Techniques
Miniaturization has led to the development of microextraction techniques that significantly reduce the use of organic solvents. Dispersive liquid-liquid microextraction (DLLME) is one such powerful tool for the rapid treatment of liquid samples, offering high enrichment factors. nih.gov This method involves injecting a mixture of an extraction solvent and a disperser solvent into an aqueous sample, forming a cloudy solution where the fine droplets of the extractant have a large surface area, facilitating rapid analyte transfer. nih.gov
A significant innovation is the integration of this process into a single, automated step. In-syringe assisted DLLME combines extraction, phase separation, and even back-extraction within the syringe of an autosampler, eliminating the need for a separate, time-consuming centrifugation step. nih.govnih.gov This approach not only accelerates sample preparation but also opens new avenues for the full automation of the derivatization and analysis workflow, making it highly suitable for high-throughput laboratories. nih.govnih.gov
Solvent-Free and Microwave-Assisted Silylation Approaches
Solvent-free and microwave-assisted silylation (MAS) represent a major shift towards greener and more efficient chemical analysis. researchgate.netyoutube.com Microwave irradiation can dramatically accelerate reaction rates, reducing derivatization times from hours to mere minutes. researchgate.netnih.gov This rapid heating occurs because microwave energy is directly absorbed by the molecules, leading to faster and more homogeneous temperature increases compared to conventional heating methods. researchgate.netyoutube.com
The benefits of MAS include:
Speed: Reaction times are significantly shortened. researchgate.net
Efficiency: Higher derivatization yields can be achieved. researchgate.net
Reduced Waste: The elimination of solvents minimizes the production of chemical waste, aligning with the principles of green chemistry. youtube.comoatext.com
Selectivity: In some cases, microwave heating can offer greater selectivity and reduce the formation of unwanted by-products. researchgate.net
This technique has been successfully applied to the silylation of various compounds, including ergosterol (B1671047) in cigarettes using N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), demonstrating its robustness and efficiency. nih.gov The development of solvent-free MAS protocols, where reagents are reacted without any solvent medium, further enhances the environmental credentials of the silylation process. researchgate.netoatext.com
Comparative Studies with Analogous Silylating Reagents
The selection of an appropriate silylating reagent is critical for successful derivatization. gcms.cz The choice depends on the analyte's structure, the presence of interfering substances, and the analytical instrumentation. While N,O-Bis(trimethyl-d9-silyl)acetamide is valued as an internal standard, its reactivity is comparable to its non-deuterated analogue and other common reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-Methyl-N-trimethylsilyltrifluoroacetamide (MSTFA). researchgate.netsigmaaldrich.comdshs-koeln.de
Performance Comparison with N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA)
BSTFA is a powerful and widely used silylating agent, often considered a benchmark in the field. sigmaaldrich.comchemicalbook.com It is chemically similar to BSA but with some key differences that influence its performance.
Interactive Table 1: Comparison of BSA and BSTFA
| Feature | N,O-Bis(trimethylsilyl)acetamide (BSA) | N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) |
| Silylating Power | Strong | Strong, generally considered similar to or slightly stronger than BSA. sigmaaldrich.com |
| By-product Volatility | By-products are less volatile. | By-products (N-methyltrifluoroacetamide) are highly volatile. sigmaaldrich.comdshs-koeln.desigmaaldrich.com |
| Chromatographic Interference | Can cause interference with early-eluting peaks. chemicalbook.com | Less chromatographic interference due to volatile by-products. sigmaaldrich.comsigmaaldrich.com |
| Detector Compatibility | Standard | The presence of fluorine can reduce fouling in Flame Ionization Detectors (FID). sigmaaldrich.comdshs-koeln.de |
| Common Applications | Derivatization of alcohols, amides, carboxylic acids, and amino acids. chemicalbook.com | Wide range of applications, especially in trace analysis where by-product interference must be minimized. researchgate.netmdpi.com |
The primary advantage of BSTFA over BSA is the higher volatility of its by-products. sigmaaldrich.comsigmaaldrich.com This characteristic is crucial in trace analysis, as it prevents the reagent by-product peaks from obscuring the peaks of the analytes in the gas chromatogram. dshs-koeln.de
Distinguishing Features from N-Methyl-N-trimethylsilyltrifluoroacetamide (MSTFA) and Hexamethyldisilazane (B44280) (HMDS)
MSTFA and Hexamethyldisilazane (HMDS) are other important silylating reagents, each with a distinct profile of reactivity and application.
N-Methyl-N-trimethylsilyltrifluoroacetamide (MSTFA): MSTFA is considered one of the most powerful silylating reagents for forming trimethylsilyl (B98337) (TMS) derivatives. Its key advantage lies in the extreme volatility of its by-product, N-methyltrifluoroacetamide, which is even more volatile than the by-products of BSTFA. dshs-koeln.desigmaaldrich.com This makes MSTFA the reagent of choice for many metabolomics and trace analysis applications where even minor chromatographic interference is unacceptable. youtube.com
Hexamethyldisilazane (HMDS): HMDS is a much weaker silylating agent compared to BSA, BSTFA, or MSTFA. Its application is generally limited to the derivatization of readily silylated compounds like simple alcohols. It is often used in combination with more powerful reagents or catalysts like trimethylchlorosilane (TMCS) to increase its reactivity. Due to its lower silylating potential, it is not suitable for derivatizing hindered functional groups like tertiary alcohols. researchgate.net
Interactive Table 2: Comparative Features of Silylating Reagents
| Reagent | Relative Silylating Power | Key Feature | Common Use Case |
| BSTFA | Very Strong | Highly volatile by-products, good solvent properties. sigmaaldrich.com | General-purpose GC derivatization, trace analysis. researchgate.netmdpi.com |
| MSTFA | Most Volatile | Most volatile by-products, minimizes interference. dshs-koeln.desigmaaldrich.com | Metabolomics, trace contaminant analysis. youtube.com |
| HMDS | Weak | Low reactivity, often requires a catalyst. | Derivatization of simple, non-hindered alcohols. researchgate.net |
Challenges and Considerations in this compound Usage for Research
The utility of this compound (BSA-d18) as a derivatizing agent in research, particularly in mass spectrometry-based analysis, is accompanied by several practical challenges that necessitate careful handling and strategic planning. These considerations are critical for ensuring the reliability, reproducibility, and accuracy of experimental results.
Moisture Sensitivity and Handling Protocols
A primary challenge in the use of BSA-d18, and silylating agents in general, is its extreme sensitivity to moisture. chemicalbook.comcarlroth.comsigmaaldrich.com The silicon atom has a high affinity for oxygen, and the presence of water leads to rapid hydrolysis of the reagent. This reaction consumes the active agent, reducing its derivatization efficiency, and produces byproducts such as trimethylsilanol (B90980) and hexamethyldisiloxane, which can interfere with analysis. The reagent is known to react violently with water. carlroth.comlobachemie.com
To mitigate these effects, stringent handling protocols are essential:
Inert Atmosphere: All handling of BSA-d18 should be performed under a dry, inert atmosphere, such as nitrogen or argon, using a glove box or Schlenk line techniques.
Dry Glassware and Solvents: All glassware must be rigorously dried in an oven and cooled in a desiccator before use. Any solvents used in the reaction must be anhydrous.
Sample Preparation: Samples, particularly those in aqueous solutions, must be evaporated to complete dryness before the addition of the silylating reagent. sigmaaldrich.com
Storage: The reagent should be stored in a tightly sealed container, often under an inert gas, and protected from moisture. carlroth.com Recommended storage temperatures are typically below +30°C for the non-deuterated version and at -20°C for the deuterated analog to ensure long-term stability. chemicalbook.comsigmaaldrich.com
Adherence to these protocols is paramount to maintain the integrity of the reagent and ensure quantitative and reproducible derivatization.
Purity Requirements for Quantitative Applications
For quantitative applications, such as the synthesis of internal standards for mass spectrometry, both the chemical and isotopic purity of BSA-d18 are of critical importance. sigmaaldrich.com
Chemical Purity: Commercial grades of the non-deuterated analog, N,O-Bis(trimethylsilyl)acetamide (BSA), are available in various purities, such as synthesis grade (≥95%) and higher grades for gas chromatography (≥98%). carlroth.comsigmaaldrich.com The presence of chemical impurities can lead to the formation of unwanted side-products and interfering peaks in chromatographic analysis, compromising the accuracy of quantification. A common impurity is acetamide (B32628), N-(trimethylsilyl)acetamide, which can arise from the partial hydrolysis or degradation of the reagent. chemicalbook.com
Isotopic Purity: In the case of BSA-d18, high isotopic purity (e.g., 99 atom % D) is crucial. sigmaaldrich.com This ensures that the resulting derivatized standard has a distinct mass-to-charge (m/z) ratio with minimal signal overlap with the non-deuterated analyte being quantified. Lower isotopic enrichment would lead to a distribution of isotopologues, complicating mass spectral data and reducing the accuracy of the internal standard calibration.
| Purity Type | Requirement | Rationale for Quantitative Analysis |
| Chemical Purity | Typically ≥98% | Minimizes interfering peaks from reagent impurities and side reactions, ensuring accurate peak integration. |
| Isotopic Purity | Typically ≥99 atom % D | Prevents mass spectral overlap between the deuterated internal standard and the native analyte, which is essential for accurate quantification via isotope dilution mass spectrometry. sigmaaldrich.comresearchgate.net |
Byproduct Management in High-Throughput Analyses
The silylation reaction of an analyte (ROH) with BSA-d18 produces the desired deuterated silyl (B83357) derivative and the byproduct N-(trimethyl-d9-silyl)acetamide, which subsequently yields deuterated acetamide upon workup or injection. wikipedia.org A significant advantage of BSA is that its byproducts are neutral and volatile. chemicalbook.comchemicalbook.com This characteristic is particularly beneficial in high-throughput analyses where complex and time-consuming sample cleanup steps are undesirable.
The primary byproducts, along with any excess reagent, can often be easily removed from the reaction mixture by evaporation under a stream of dry nitrogen or by vacuum. chemicalbook.com This simple and efficient cleanup procedure allows for direct analysis of the derivatized sample, streamlining the workflow for a large number of samples. The neutrality of the acetamide byproduct is also advantageous as it does not interfere with acid- or base-sensitive analytes or chromatographic systems. chemicalbook.com
Emerging Research Avenues and Potential Future Applications of Deuterated Silylating Agents
The use of deuterated silylating agents like BSA-d18 is well-established for creating internal standards in quantitative analysis. researchgate.net However, emerging research in deuterated compounds and advanced silylation techniques points toward new potential applications.
One of the most active areas of research is the use of deuterium (B1214612) in drug discovery. nih.gov Incorporating deuterium at specific sites in a drug molecule can alter its metabolic fate due to the deuterium kinetic isotope effect. This effect can slow down metabolic processes, such as those mediated by cytochrome P450 enzymes, which involve the cleavage of a carbon-hydrogen bond. nih.gov This strategy can lead to improved pharmacokinetic profiles, increased drug exposure, and potentially reduced formation of toxic metabolites. nih.govresearchgate.net While BSA-d18 is used for analysis rather than as a therapeutic itself, the principles of deuteration are driving a new field of "heavy drugs." The first deuterated drugs, such as deutetrabenazine and deucravacitinib, have already received FDA approval, validating this approach. researchgate.net
Future applications may involve the development of novel deuterated silylating agents for more specialized purposes. Research into new catalytic methods, such as dehydrogenative silylation, is expanding the toolkit of silicon chemistry. gelest.comacs.org This could lead to the creation of deuterated silylating agents with different reactivity profiles, allowing for highly selective derivatization of complex molecules under mild conditions. Furthermore, as metabolomics and proteomics continue to advance, the demand for highly specific and efficient isotopic labeling reagents will grow, creating opportunities for the development of next-generation deuterated silylating agents designed for advanced analytical platforms and challenging biological matrices.
Q & A
Q. What are the primary applications of N,O-Bis(trimethyl-d9-silyl)acetamide in analytical chemistry?
this compound (BSA-d9) is a deuterated silylating agent widely used to derivatize polar compounds (e.g., carboxylic acids, amines, and hydroxyl groups) for gas chromatography-mass spectrometry (GC-MS) analysis. Its deuterated trimethylsilyl (TMS-d9) groups enhance chromatographic resolution and reduce background interference in isotopic labeling studies. For example, it improves detection of metabolites like trans,trans-muconic acid in benzene exposure assessments .
Methodological Tip : Use BSA-d9 with 1–2% chlorotrimethylsilane (TMCS) as a catalyst to accelerate derivatization of sterically hindered functional groups. React at 60–70°C for 30–60 minutes under inert atmosphere to prevent hydrolysis .
Q. How does the reactivity of BSA-d9 compare to non-deuterated analogs?
BSA-d9 exhibits identical chemical reactivity to its non-deuterated counterpart (BSA) but provides distinct advantages in mass spectrometry due to the isotopic signature of deuterium. The deuterated TMS groups produce a +9 Da mass shift in molecular ions, simplifying differentiation of derivatized analytes from endogenous compounds in complex matrices .
Key Data :
| Property | BSA-d9 | BSA |
|---|---|---|
| Molecular Weight | 221.54 g/mol | 203.43 g/mol |
| Isotopic Purity | ≥99 atom% D | N/A |
| Derivatization Efficiency | Comparable | Baseline for comparison |
| Source: |
Q. What safety precautions are essential when handling BSA-d9?
BSA-d9 is highly moisture-sensitive and reacts violently with water, releasing corrosive byproducts. Critical precautions include:
- Storage : Keep at 0–6°C under nitrogen or argon in sealed containers .
- PPE : Use nitrile gloves, safety goggles, and a lab coat. In case of skin contact, wash immediately with soap and water .
- Ventilation : Handle in a fume hood to avoid inhalation of vapors .
Advanced Research Questions
Q. How can derivatization conditions with BSA-d9 be optimized for GC-MS analysis of amino acids?
Optimization involves balancing reaction time, temperature, and catalyst concentration:
- Step 1 : Pre-dry samples to remove residual water, which inhibits silylation.
- Step 2 : Use a 2:1 (v/v) ratio of BSA-d9 to TMCS in anhydrous pyridine at 70°C for 1 hour.
- Step 3 : Centrifuge post-reaction to remove particulates before injection.
Troubleshooting : Incomplete derivatization may result from residual moisture. Add molecular sieves (3Å) to the reaction mixture .
Q. What strategies mitigate hydrolysis during storage and experimental use?
Q. How does isotopic labeling with BSA-d9 enhance NMR or MS analysis?
The deuterium in BSA-d9 reduces proton background noise in -NMR, improving signal clarity for target analytes. In MS, the +9 Da shift aids in distinguishing derivatized peaks from matrix ions, particularly in stable isotope dilution assays (SIDAs). For example, it enables precise quantification of steroid hormones in biological fluids without interference from non-deuterated isotopes .
Case Study : In peptide synthesis, BSA-d9 was used to silylate intermediates, allowing tracking of deuterated byproducts via LC-MS/MS .
Data Contradictions and Resolution
- Stability in Solvents : states BSA-d9 is soluble in ethanol, while notes decomposition in water. Resolution: Use anhydrous ethanol or dichloromethane for dissolution to prevent hydrolysis .
- Purity Specifications : Some suppliers report ≥95% chemical purity (), while others emphasize isotopic purity (99 atom% D). Researchers should verify both parameters for quantitative studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
